N-[(4-chlorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine is a synthetic compound belonging to the class of quinazoline derivatives. Quinazolines are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This specific compound has garnered attention due to its potential applications in cancer treatment and as a therapeutic agent in various diseases.
The compound is derived from the quinazoline structure, which consists of a fused benzene and pyrimidine ring. Its synthesis has been explored in various patents and research articles, indicating its relevance in pharmaceutical development. Notably, patents such as US8580792B2 and WO2021086833A1 highlight its use as an inhibitor in cancer therapies, particularly targeting specific mutant forms of proteins involved in tumor growth .
N-[(4-chlorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine can be classified as:
The synthesis of N-[(4-chlorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine typically involves multi-step organic reactions. The general synthetic route includes:
The synthesis often requires careful control of reaction conditions such as temperature and pH to maximize yield and minimize by-products. Analytical techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
N-[(4-chlorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine has a complex molecular structure characterized by:
The structural representation can be visualized using molecular modeling software, which aids in understanding its three-dimensional conformation and potential interaction sites for biological activity.
N-[(4-chlorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine can participate in various chemical reactions typical for amines and heterocycles:
The reactivity of this compound is influenced by the electron-withdrawing nature of the chlorophenyl group and the electron-donating methoxy groups, which can modulate its interaction with biological targets.
The mechanism of action for N-[(4-chlorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine primarily involves inhibition of specific kinases or enzymes associated with cancer cell proliferation:
Experimental studies have shown that compounds similar to N-[(4-chlorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine exhibit significant cytotoxic effects on various cancer cell lines, supporting its potential therapeutic applications .
N-[(4-chlorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine exhibits several notable physical properties:
Key chemical properties include:
Relevant data regarding melting point, boiling point, and spectral data (IR, NMR) can be obtained from experimental characterization studies .
N-[(4-chlorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine has potential applications in various scientific fields:
The ongoing research into this compound aims to elucidate its full therapeutic potential and optimize its application in clinical settings.
The 6,7-dimethoxyquinazoline core emerged as a pharmacologically significant scaffold during the late 20th century, with early research focused on cardiovascular applications. Seminal work in 1991 demonstrated that 6,7-dimethoxyquinazoline derivatives exhibited potent cardiotonic activity, stimulating research into their mechanism and structural optimization [5]. The inherent bioactivity stems from the electron-donating methoxy groups, which influence the electron density of the quinazoline ring system, thereby enhancing hydrogen bonding capabilities and π-stacking interactions with biological targets.
The structural versatility of the 4-amino position became increasingly exploited in drug development. A critical advancement occurred with the identification of 2-chloro-4-amino-6,7-dimethoxyquinazoline (CAS: 23680-84-4) as a key synthetic intermediate for antihypertensive agents like terazosin and doxazosin [6]. This intermediate enabled efficient nucleophilic displacement reactions, allowing the introduction of diverse amine-containing pharmacophores. The evolution continued with the development of kinase inhibitors, exemplified by gefitinib, where the 6,7-dimethoxyquinazoline core targets the ATP-binding site of the epidermal growth factor receptor (EGFR). Impurities like N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (Gefitinib Impurity 2, CAS: 153437-78-6) further highlight the importance of precise substitution patterns on this core structure [8].
Table 1: Evolution of Key 6,7-Dimethoxyquinazoline Derivatives
Compound | CAS Number | Key Pharmacological Role | Structural Feature at C4 |
---|---|---|---|
2-Chloro-4-amino-6,7-dimethoxyquinazoline | 23680-84-4 | Terazosin/Doxazosin Intermediate | Chloride (Reactive handle) |
Gefitinib Impurity 2 | 153437-78-6 | EGFR-TKI Synthetic Byproduct | 3-Chloro-4-fluoroaniline |
N-[(4-Fluorophenyl)methyl]-derivative | 477855-25-7 | Reference Analog | 4-Fluorobenzylamine |
Target Compound | 1474879 | Lead Compound | 4-Chlorobenzylamine |
The incorporation of a 4-chlorobenzyl moiety at the 4-amino position of the 6,7-dimethoxyquinazoline scaffold represents a deliberate structural optimization. Chlorine, being a moderately sized halogen, exerts significant electronic and steric effects. Its strong electron-withdrawing nature via the inductive effect reduces the electron density on the adjacent benzyl methylene group, potentially enhancing hydrogen bond acceptor capability of the quinazoline nitrogen atoms and influencing the molecule's dipole moment. This modification significantly impacts lipophilicity, reflected in an increased calculated Log P compared to unsubstituted benzyl analogues, promoting membrane permeability and bioavailability [1] [4].
Comparative analysis with closely related structures underscores the unique contribution of the chlorine atom. The 4-fluorobenzyl analogue (CAS: 477855-25-7) exhibits lower lipophilicity (Log P ~2.8) compared to the 4-chlorobenzyl derivative (estimated Log P >3.0) [1] [4]. While both halogens are bioisosteres, chlorine offers a larger van der Waals radius (1.75 Å vs. 1.47 Å for fluorine), enabling favorable hydrophobic interactions within target binding pockets that fluorine cannot achieve. Furthermore, replacing the benzyl group with smaller alkyl chains or hydrogen drastically reduces receptor affinity, highlighting the necessity of the aromatic benzyl system for π-π stacking interactions [7] [8]. The specific positioning (para) of the chlorine atom is crucial; meta or ortho isomers introduce steric hindrance or alter electronic properties detrimentally, reducing binding affinity in receptor docking models of α1-adrenergic and angiotensin II type 1 (AT1) receptors [7].
N-[(4-Chlorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine (PubChem CID: 1474879) is strategically positioned as a lead compound due to its confluence of favorable physicochemical properties, synthetic accessibility, and potential for multi-target engagement. Its molecular weight (318.79 g/mol) and moderate lipophilicity align well with Lipinski's rule of five parameters, suggesting good drug-likeness and oral absorption potential [1] [4]. The molecule retains the crucial 2-chloro-4-aminoquinazoline reactive handle (implicit in its synthesis from precursors like CAS: 23680-84-4), allowing for straightforward chemical diversification at the 2nd position to generate libraries of analogues for structure-activity relationship studies [6].
Recent research highlights the promise of 6,7-dimethoxyquinazoline derivatives as dual-acting antagonists for hypertension management, targeting both α1-adrenergic receptors (α1-AR) and angiotensin II type 1 receptors (AT1-R) [7]. The 4-chlorobenzyl substituent, identified through pharmacophore modeling and 3D-QSAR studies, is predicted to occupy a critical hydrophobic sub-pocket common to both receptors, contributing significantly to binding energy. Computational docking studies suggest this compound exhibits superior binding affinity compared to its 4-fluoro or unsubstituted benzyl counterparts within theoretical receptor models [7]. Furthermore, its structural similarity to established intermediates in antihypertensive drug synthesis (e.g., terazosin) and oncology drugs (e.g., gefitinib impurities) provides a strong rationale for exploring its intrinsic bioactivity across therapeutic areas [6] [8]. The compound serves as an ideal prototype for further optimization aimed at enhancing potency, selectivity, and metabolic stability.
Table 2: Comparative Analysis of Key Analogues at the 4-Amino Position
C4 Substituent | Calculated Log P | Key Biological Interactions | Relative Binding Affinity (Predicted) |
---|---|---|---|
4-Chlorobenzyl | >3.0 | Enhanced hydrophobic contact, optimal halogen bond potential | +++ (Reference) |
4-Fluorobenzyl (CAS 477855-25-7) | ~2.8 | Moderate hydrophobic contact, dipole effects | ++ |
Benzyl | ~2.5 | Base π-π stacking, no halogen interaction | + |
3-Chloro-4-fluoroaniline (Gefitinib Impurity II) | N/A | Targets EGFR kinase domain | N/A (Different target) |
Hydrogen | <1.0 | Minimal hydrophobic interaction | - |
Synthetic routes to N-[(4-chlorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine typically commence from commercially available 2-chloro-4-amino-6,7-dimethoxyquinazoline (CAS: 23680-84-4). This versatile intermediate undergoes nucleophilic aromatic substitution (SNAr) reactions with 4-chlorobenzylamine under controlled conditions (elevated temperature, 80-120°C, often in a high-boiling solvent like n-butanol or dimethylformamide, potentially with added acid scavengers like diisopropylethylamine) [6]. This reaction generally proceeds in moderate to good yields (reported yields for similar substitutions range from 60-85%). Alternative routes may involve the direct condensation of 4-chloro-6,7-dimethoxyquinazoline with 4-chlorobenzylamine, although the chloro precursor is less stable than the 2,4-dichloro or 2-chloro-4-amino derivatives. Purification is commonly achieved via recrystallization from ethanol/water mixtures or chromatographic techniques, with purity specifications typically exceeding 95% for research applications [4] [6]. The synthetic tractability facilitates the production of gram-scale quantities necessary for comprehensive biological evaluation.
The exploration of N-[(4-chlorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine, leveraging the established pharmacological heritage of the quinazoline scaffold and the optimized properties imparted by the 4-chlorobenzyl group, represents a rational and promising strategy in the discovery of novel therapeutic agents. Its potential for target modulation, particularly in cardiovascular disorders and potentially oncology, warrants extensive investigation through synthesis, biological screening, and structural refinement.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1